molecular formula C20H16FN3OS B3402269 N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049418-32-7

N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B3402269
CAS No.: 1049418-32-7
M. Wt: 365.4
InChI Key: HXOJTNRRJCSPIC-UHFFFAOYSA-N
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Description

"N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide" is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6 and a 2,6-dimethylphenyl carboxamide moiety at position 2. This scaffold is of interest due to its structural similarity to bioactive compounds targeting kinases and cancer cell lines .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS/c1-12-4-3-5-13(2)18(12)23-19(25)17-11-26-20-22-16(10-24(17)20)14-6-8-15(21)9-7-14/h3-11H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOJTNRRJCSPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of a suitable thioamide with an α-haloketone to form the imidazo[2,1-b][1,3]thiazole core.

    Introduction of the 2,6-Dimethylphenyl Group: The 2,6-dimethylphenyl group can be introduced via a nucleophilic substitution reaction using a suitable aryl halide.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a similar nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has been studied for various scientific research applications, including:

    Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.

    Materials Science: The compound can be explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Structural Features

The imidazo[2,1-b]thiazole core is shared across multiple derivatives, but substituents at positions 3 and 6 significantly influence properties. Key analogs include:

Compound Name Substituents Core Structure Key Structural Differences Reference
5g () 6-(4-Chlorophenyl), 3-(6-fluoropyridin-3-yl)acetamide Imidazo[2,1-b]thiazole Pyridine acetamide vs. dimethylphenyl carboxamide
5l () 6-(4-Chlorophenyl), 3-(4-methoxybenzylpiperazinyl)acetamide Imidazo[2,1-b]thiazole Piperazinyl acetamide vs. dimethylphenyl carboxamide
4h () 6-(4-Methoxyphenyl), 3-(2,6-dimethylphenyl)amine Imidazo[2,1-b][1,3,4]thiazole Thiadiazole core vs. thiazole; amine vs. carboxamide
ND-12025 () 6-(3-Trifluoromethylphenoxy)pyridinylmethyl carboxamide Imidazo[2,1-b]thiazole Pyridine ether vs. fluorophenyl substituent

Key Observations :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl, 4-chlorophenyl) enhance stability and influence biological activity .
  • Carboxamide substituents (e.g., dimethylphenyl vs. pyridinyl) modulate solubility and binding affinity .

Characterization Methods :

  • IR spectroscopy : Absence of C=O bands (e.g., 1663–1682 cm⁻¹ in ) confirms tautomerism or structural shifts .
  • NMR : Aromatic protons in 4-fluorophenyl or 4-chlorophenyl groups resonate at δ 7.2–8.0 ppm (CDCl₃) .
  • HR-MS : Molecular ion peaks (e.g., [M+H]⁺) validate purity and stoichiometry .

Physicochemical Properties

Compound Melting Point (°C) Solubility (DMSO) Key Spectral Data Reference
5g () 211–213 High ¹H-NMR: δ 8.21 (s, 1H, NH)
4h () 197–198 Moderate IR: ν(C=N) 1620 cm⁻¹
5l () Not reported High HR-MS: m/z 612.2 [M+H]⁺
Target Compound* Not reported Not reported Predicted ν(C=O) ~1680 cm⁻¹ N/A

Notes:

  • Melting Points : Bulkier substituents (e.g., 4-methoxybenzylpiperazine in 5l) reduce crystallinity compared to halogenated analogs .
  • Solubility : Carboxamide derivatives generally exhibit better DMSO solubility than amine analogs .

Biological Activity

N-(2,6-Dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives typically involves multi-step organic reactions. Key methods include the condensation of appropriate thiazole precursors with substituted phenyl groups to yield the desired carboxamide structure. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are employed to confirm the chemical structure and purity of the synthesized compounds .

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance, compounds similar to this compound have shown promising activity against Mycobacterium tuberculosis (Mtb). The compound IT10 demonstrated an IC50 value of 2.32 μM against Mtb H37Ra, indicating strong inhibitory effects without significant toxicity to human lung fibroblast cells .

Acetylcholinesterase Inhibition

In vitro studies have also evaluated the acetylcholinesterase (AChE) inhibitory activity of imidazo[2,1-b][1,3]thiazole derivatives. One study reported that a derivative with a similar scaffold exhibited a 69.92% inhibition rate at a specific concentration, suggesting potential for treating neurodegenerative diseases such as Alzheimer's . Molecular docking studies further elucidated the interaction mechanisms between these compounds and the AChE enzyme.

Antitumor Activity

The antitumor properties of this class of compounds have been investigated in various cancer cell lines. A series of benzo[4,5]imidazo[2,1-b]thiazole derivatives were shown to inhibit the growth of human cancer cells with high expression of epidermal growth factor receptor (EGFR). Compounds demonstrated significant cytotoxicity against HeLa cells while exhibiting minimal toxicity towards normal human cell lines .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[2,1-b][1,3]thiazole derivatives. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups such as fluorine enhances biological activity by improving binding affinity to target enzymes or receptors.
  • Phenyl Ring Modifications : Variations in the phenyl substituents significantly affect the potency against specific biological targets .
  • Molecular Docking Insights : Computational studies have provided insights into how structural modifications impact binding interactions at the molecular level .

Data Summary

Activity Type IC50/Activity Cell Line/Target Notes
Antitubercular2.32 μMMycobacterium tuberculosisLow toxicity in human fibroblasts
Acetylcholinesterase Inhibition69.92% inhibitionAChEPotential for Alzheimer's treatment
AntitumorSignificant cytotoxicityHeLa (EGFR high)Minimal toxicity to normal cells

Q & A

Q. What are the standard synthetic routes for N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide?

The compound is typically synthesized via multi-step reactions involving cyclization and coupling. For example:

  • Step 1 : Condensation of hydrazine derivatives with thiazole precursors in acetonitrile under reflux to form intermediate hydrazides .
  • Step 2 : Cyclization using reagents like iodine and triethylamine in DMF to generate the imidazo[2,1-b]thiazole core .
  • Step 3 : Final coupling with 2,6-dimethylaniline via carboxamide formation, often using activating agents like EDCI or HATU . Purification typically involves column chromatography and recrystallization from ethanol/water mixtures .

Q. How is structural confirmation achieved for this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to verify substituent positions and aromaticity patterns (e.g., shifts for fluorophenyl groups at δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peaks matching theoretical values) .
  • IR Spectroscopy : Key absorptions for C=O (1650–1700 cm1^{-1}) and C-N (1250–1350 cm1^{-1}) bonds validate functional groups .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yields and minimize byproducts?

  • Computational Reaction Design : Quantum chemical calculations (e.g., DFT) predict transition states and guide solvent selection (e.g., acetonitrile for fast kinetics) .
  • Membrane Separation : Post-reaction purification using nanofiltration membranes isolates the product from unreacted starting materials .
  • DoE (Design of Experiments) : Systematic variation of temperature, catalyst loading, and stoichiometry identifies optimal conditions (e.g., 80°C, 1.2 eq. coupling agent) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent Variation : Replace the 4-fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups (e.g., CF3_3) to assess effects on bioactivity .
  • Core Modifications : Introduce heteroatoms (e.g., oxygen in place of sulfur) or expand the imidazo-thiazole ring system to evaluate binding affinity changes .
  • In Vitro Assays : Test derivatives for acetylcholinesterase inhibition or cytotoxicity using standardized protocols (e.g., Ellman’s method) .

Q. How are computational methods applied to study its mechanism of action?

  • Molecular Docking : Simulations with targets like acetylcholinesterase (PDB ID 4EY7) identify key interactions (e.g., π-π stacking with fluorophenyl groups) .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .
  • ADMET Prediction : Tools like SwissADME predict logP (~3.5) and metabolic stability, guiding lead optimization .

Q. How can contradictory bioactivity data between studies be resolved?

  • Control Experiments : Verify assay conditions (e.g., pH, temperature) and compound purity (>95% by HPLC) .
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .
  • Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects regression) to account for variability .

Q. What advanced analytical techniques resolve structural ambiguities?

  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks .
  • 2D NMR (COSY, NOESY) : Assigns proton-proton correlations and spatial proximities (e.g., confirming para-substitution on fluorophenyl) .
  • LC-MS/MS : Detects trace impurities (<0.1%) and validates stability under accelerated degradation conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

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